2-Chloro-5-iodobenzene-1-sulfonyl chloride
Overview
Description
2-Chloro-5-iodobenzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 336.96 . It is also known by its IUPAC name, 5-chloro-2-iodobenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H3Cl2IO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is known to be 336.96 .Scientific Research Applications
Synthesis and Chemical Properties
- The use of sulfonyl chlorides, similar to 2-Chloro-5-iodobenzene-1-sulfonyl chloride, is pivotal in synthesizing high-purity compounds. For instance, 1-chloro-2,6-difluorobenzene, synthesized using sulfonyl chloride, is valuable in agricultural and pharmaceutical applications due to its high purity and effective yield (Moore, 2003).
Biological Research and Protein Analysis
- Sulfonyl chlorides, including compounds like this compound, are used in biological research, such as determining free ε-amino groups in proteins. This application is crucial for understanding protein composition and function (Oratz, Burks, & Rothschild, 1966).
Stereochemistry and Molecular Structure Studies
- Research on α-phosphoryl sulfoxides involving sulfonyl chlorides like this compound helps in understanding stereochemical control in chemical reactions, providing insights into molecular structure and reaction mechanisms (Mikołajczyk et al., 1994).
Industrial Applications and Chemical Synthesis
- Compounds related to this compound are used in creating various sulfonyl chlorides, which have potential applications as herbicides. This showcases the utility of sulfonyl chlorides in agricultural chemistry (Cremlyn & Cronje, 1979).
Spectroscopic Studies and Chemical Analysis
- P-Iodobenzene sulfonyl chloride, a related compound, has been extensively studied for its spectroscopic properties. Understanding these properties aids in chemical analysis and research, highlighting the relevance of similar compounds like this compound in spectroscopy (Arivazhagan, Prabhakaran, & Gayathri, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to target the carbon atoms of the aromatic ring .
Mode of Action
2-Chloro-5-iodobenzene-1-sulfonyl chloride likely undergoes electrophilic aromatic substitution, a common reaction for aromatic compounds . This is a polar, stepwise process where an electrophile attacks a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by the loss of a proton .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions can lead to the formation of various substituted benzene products , which can potentially affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds are known to react via an sn2 pathway for primary benzylic halides, and an sn1 pathway for secondary and tertiary benzylic halides .
Result of Action
The product of its reaction, a substituted benzene, could potentially have various effects depending on the nature of the substitution .
Properties
IUPAC Name |
2-chloro-5-iodobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMMHWNHCAXPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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